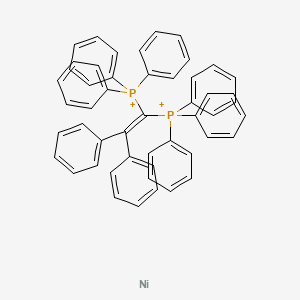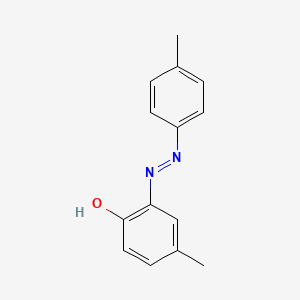![molecular formula C16H24O4 B14704498 3-Methyl-1-[2,4,6-trihydroxy-3-(3-methylbutyl)phenyl]butan-1-one CAS No. 26104-01-8](/img/structure/B14704498.png)
3-Methyl-1-[2,4,6-trihydroxy-3-(3-methylbutyl)phenyl]butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-[2,4,6-trihydroxy-3-(3-methylbutyl)phenyl]butan-1-one is an organic compound with the molecular formula C16H24O4 It is known for its unique structure, which includes a butanone backbone substituted with a phenyl ring that has three hydroxyl groups and a 3-methylbutyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-[2,4,6-trihydroxy-3-(3-methylbutyl)phenyl]butan-1-one typically involves multiple steps. One common synthetic route includes the following steps:
Acylation: The starting material, a phenol derivative, undergoes acylation with an acyl chloride in the presence of anhydrous aluminum chloride and dichloromethane. The reaction mixture is refluxed for several hours.
Alkylation: The acylated product is then subjected to alkylation using geranyl or prenyl bromide in the presence of anhydrous potassium carbonate and dry methanol. This step also involves refluxing the reaction mixture.
Methylation: Finally, the alkylated product is methylated using methyl iodide and anhydrous potassium carbonate in dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification steps.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-1-[2,4,6-trihydroxy-3-(3-methylbutyl)phenyl]butan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the butanone moiety can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like acyl chlorides or alkyl halides are used for esterification and etherification reactions, respectively.
Major Products
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Alcohols derived from the reduction of the carbonyl group.
Substitution: Esters or ethers formed from the hydroxyl groups.
Aplicaciones Científicas De Investigación
3-Methyl-1-[2,4,6-trihydroxy-3-(3-methylbutyl)phenyl]butan-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s hydroxyl groups make it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Its structural similarity to certain bioactive compounds suggests potential pharmacological applications, such as antioxidant or anti-inflammatory agents.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Methyl-1-[2,4,6-trihydroxy-3-(3-methylbutyl)phenyl]butan-1-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups on the phenyl ring can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The compound may also interact with cellular pathways involved in oxidative stress and inflammation .
Comparación Con Compuestos Similares
Similar Compounds
2’,4’,6’-Trihydroxy-3’-methylbutyrophenone: Similar structure with a butyrophenone backbone.
4-prenylphlorisovalerophenone: Contains a prenyl group instead of a 3-methylbutyl group.
2,4,6-Trihydroxy-1,3,5-triazine: Similar hydroxyl substitution pattern but with a triazine ring instead of a phenyl ring .
Uniqueness
3-Methyl-1-[2,4,6-trihydroxy-3-(3-methylbutyl)phenyl]butan-1-one is unique due to its specific substitution pattern and the presence of a 3-methylbutyl side chain
Propiedades
Número CAS |
26104-01-8 |
|---|---|
Fórmula molecular |
C16H24O4 |
Peso molecular |
280.36 g/mol |
Nombre IUPAC |
3-methyl-1-[2,4,6-trihydroxy-3-(3-methylbutyl)phenyl]butan-1-one |
InChI |
InChI=1S/C16H24O4/c1-9(2)5-6-11-12(17)8-14(19)15(16(11)20)13(18)7-10(3)4/h8-10,17,19-20H,5-7H2,1-4H3 |
Clave InChI |
JUGCYJLWXZNKOI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCC1=C(C(=C(C=C1O)O)C(=O)CC(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


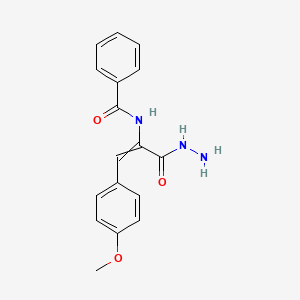
![3-(3,4-Dichlorophenyl)-1-phenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B14704430.png)
![4-methyl-N-[(2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene)amino]benzenesulfonamide](/img/structure/B14704437.png)
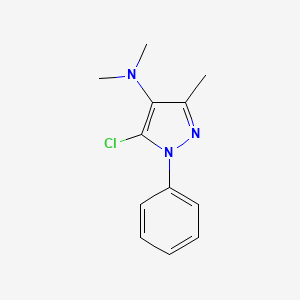
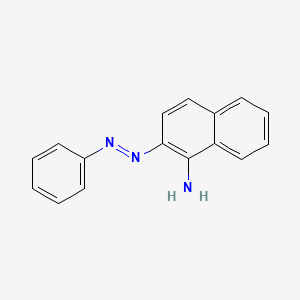
![6-Phenyl[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine](/img/structure/B14704460.png)
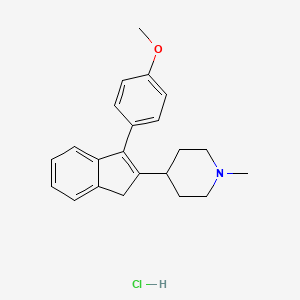
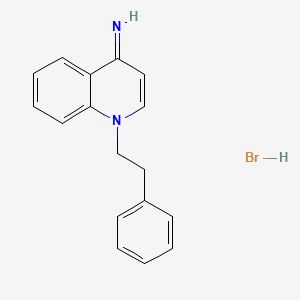
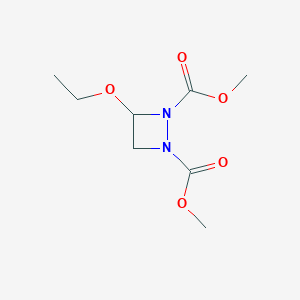
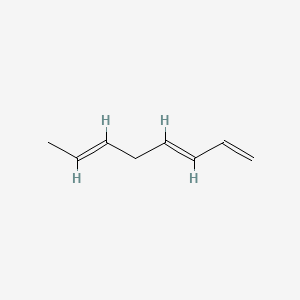
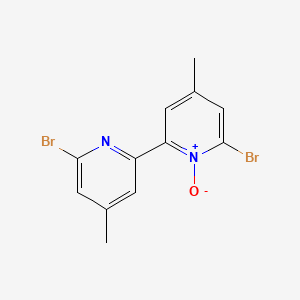
![3-[(1-Chloropropan-2-YL)oxy]hexane](/img/structure/B14704501.png)
